Milverine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

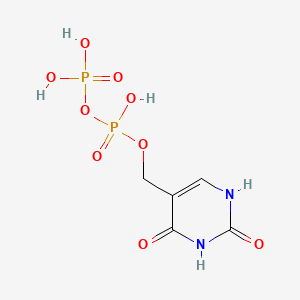

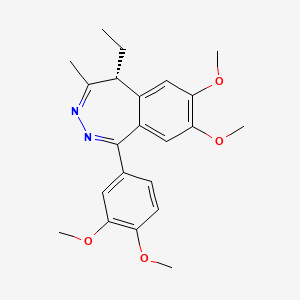

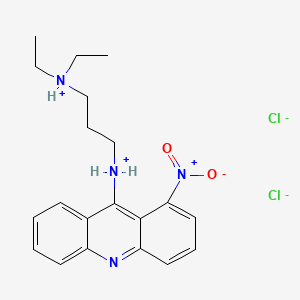

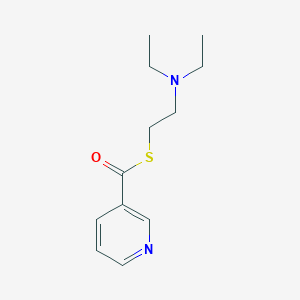

Milverine is a diarylmethane.

Aplicaciones Científicas De Investigación

Milrinone in Cerebral Vasospasm Treatment

Milrinone, primarily known as an inotropic drug, has been researched for its efficacy in treating cerebral vasospasm following subarachnoid hemorrhage. A study by Arakawa et al. (2001) demonstrated the successful use of intra-arterial and intravenous administration of milrinone in patients with symptomatic cerebral vasospasm. The treatment led to dilation of vasospastic vessels and increased cerebral blood flow, indicating its potential as a clinically advantageous treatment regimen (Arakawa et al., 2001).

Milrinone in Cardiac Surgery

Milrinone has applications in cardiac surgery, particularly due to its positive inotropic effects and vasodilative properties. Levy, Bailey, and Deeb (2002) researched its use in increasing stroke volume index and left ventricular velocity of circumferential fiber shortening after cardiopulmonary bypass. It may also prevent internal mammary artery spasm and serve as a pulmonary vasodilator for patients with right ventricular dysfunction and pulmonary vasoconstriction. Low-dose milrinone may even have anti-inflammatory properties and potentially improve splanchnic perfusion (Levy, Bailey, & Deeb, 2002).

Milrinone's Mechanism of Action

Milrinone's mechanism involves phosphodiesterase inhibition, similar to papaverine. It dilates vessels and influences the cyclic nucleotide messenger systems in various human tissues. Masaaki et al. (1988) found that milrinone is a potent and selective inhibitor of human cardiac cyclic AMP phosphodiesterase, suggesting its targeted inotropic effects in human heart tissues (Itoh Masaaki et al., 1988).

Vasodilator Effect on Arterial Coronary Bypass Grafts

Research by Liu et al. (1997) demonstrated milrinone's direct vasodilator effect on arterial coronary bypass grafts. The study found that milrinone effectively prevented and reversed the contraction of internal thoracic arteries, indicating its potential for perioperative treatment of coronary bypass graft spasm in cardiac surgical patients (Liu et al., 1997).

Propiedades

Número CAS |

75437-14-8 |

|---|---|

Nombre del producto |

Milverine |

Fórmula molecular |

C20H20N2 |

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

N-(3,3-diphenylpropyl)pyridin-4-amine |

InChI |

InChI=1S/C20H20N2/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19/h1-12,14-15,20H,13,16H2,(H,21,22) |

Clave InChI |

KMZHYAUKFHLFNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |

Sinónimos |

4-((3,3-diphenylpropyl)amino)pyridine milverine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)